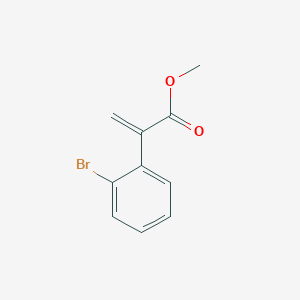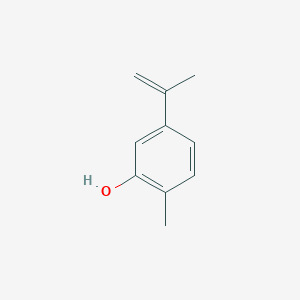
2-Methyl-5-(Prop-1-En-2-Yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(Prop-1-En-2-Yl)phenol, also known as thymol, is a naturally occurring monoterpenoid phenol derivative of cymene. It is found in the essential oils of various plants, such as thyme, oregano, and savory. This compound is known for its distinctive aromatic odor and is widely used for its antiseptic, antifungal, and antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-5-(Prop-1-En-2-Yl)phenol can be synthesized through several methods. One common synthetic route involves the alkylation of m-cresol with isopropyl bromide in the presence of a base, such as potassium carbonate. The reaction is typically carried out under reflux conditions .
Industrial Production Methods
In industrial settings, this compound is often extracted from the essential oils of thyme and other plants. The extraction process involves steam distillation, followed by purification through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(Prop-1-En-2-Yl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thymohydroquinone.
Reduction: It can be reduced to form dihydrothymol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed.
Major Products Formed
Oxidation: Thymohydroquinone
Reduction: Dihydrothymol
Substitution: Various substituted derivatives, such as nitrothymol, sulfonated thymol, and halogenated thymol.
Aplicaciones Científicas De Investigación
2-Methyl-5-(Prop-1-En-2-Yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its antimicrobial and antifungal properties.
Medicine: It is used in formulations for its antiseptic and anesthetic properties.
Industry: It is used in the production of perfumes, cosmetics, and food preservatives.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(Prop-1-En-2-Yl)phenol involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Carvacrol: Another monoterpenoid phenol with similar antimicrobial properties.
Eugenol: A phenolic compound found in clove oil, known for its analgesic and antiseptic properties.
Menthol: A monoterpenoid with cooling and analgesic effects.
Uniqueness
2-Methyl-5-(Prop-1-En-2-Yl)phenol is unique due to its strong antimicrobial activity and its presence in a variety of essential oils. Its ability to disrupt microbial cell membranes and its antioxidant properties make it a valuable compound in both medicinal and industrial applications .
Propiedades
Número CAS |
56423-47-3 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
2-methyl-5-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C10H12O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-6,11H,1H2,2-3H3 |
Clave InChI |
HHTWOMMSBMNRKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


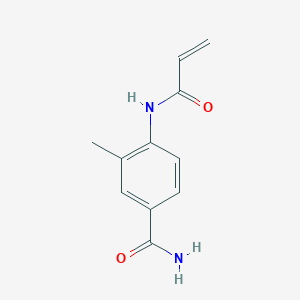
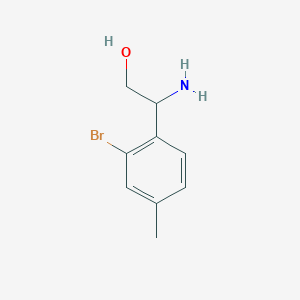
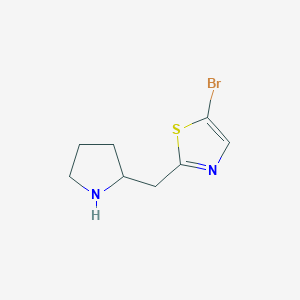
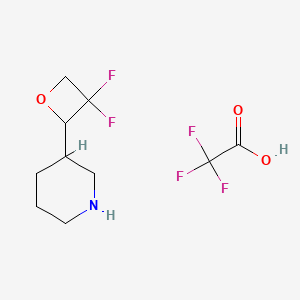
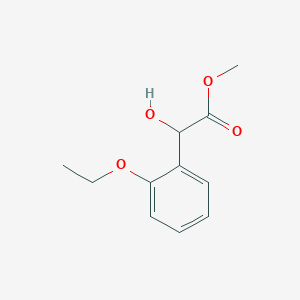
![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)
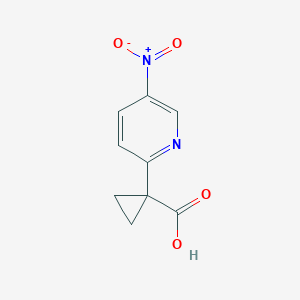
![2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol](/img/structure/B13552155.png)
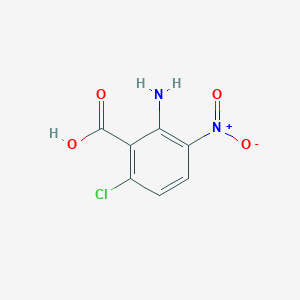
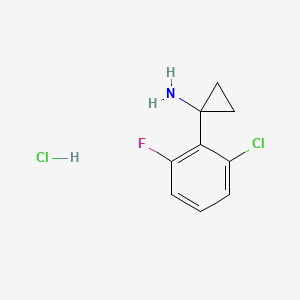
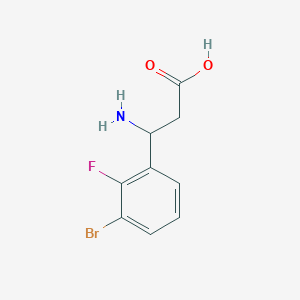
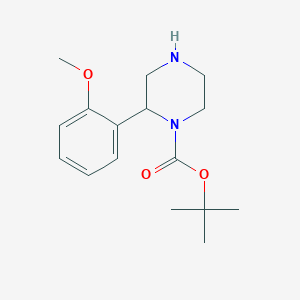
![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
